molecular formula C15H13FO2 B8378849 Methyl 3-(3-fluorobenzyl)benzoate

Methyl 3-(3-fluorobenzyl)benzoate

Cat. No. B8378849
M. Wt: 244.26 g/mol
InChI Key: ITDZGCGRUJJQFP-UHFFFAOYSA-N
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Patent
US09266832B2

Procedure details

A mixture of methyl 3-(bromomethyl)benzoate (0.500 g; 2.18 mmol), 3-fluorophenylboronic acid (0.334 g; 2.40 mmol), N,N-diisopropylethylamine (0.752 mL; 4.37 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) chloride, complex with dichloromethane (0.178 g; 0.218 mmol) in water (1 mL) and dimethoxyethane (3 mL) was irradiated in a microwave oven at 130° C. for 15 minutes. The resulting mixture was partitioned between water and ethyl acetate and the phases were separated. The organic layer was washed with water and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane) to yield 0.265 g (50%) of methyl 3-(3-fluorobenzyl)benzoate.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.334 g
Type
reactant
Reaction Step One
Quantity
0.752 mL
Type
reactant
Reaction Step One
Quantity
0.178 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7].[F:13][C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1.C(N(CC)C(C)C)(C)C.ClCCl>O.C(COC)OC.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:13][C:14]1[CH:19]=[C:18]([CH:17]=[CH:16][CH:15]=1)[CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7] |f:6.7.8.9|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrCC=1C=C(C(=O)OC)C=CC1
Name
Quantity
0.334 g
Type
reactant
Smiles
FC=1C=C(C=CC1)B(O)O
Name
Quantity
0.752 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0.178 g
Type
reactant
Smiles
ClCCl
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated in a microwave oven at 130° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CC=2C=C(C(=O)OC)C=CC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.265 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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